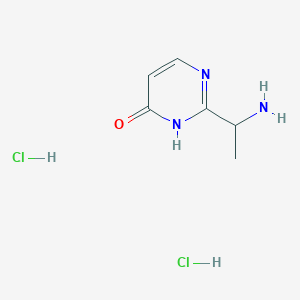

2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride

Description

Properties

Molecular Formula |

C6H11Cl2N3O |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

2-(1-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-4(7)6-8-3-2-5(10)9-6;;/h2-4H,7H2,1H3,(H,8,9,10);2*1H |

InChI Key |

GHNYMMKYTYIZOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=O)N1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Biginelli Reaction

- Reaction Components: Aldehyde, β-ketoester (or 1,3-dicarbonyl compound), and urea.

- Conditions: Acid catalysis, often using strong acids like HCl or heterogeneous acid catalysts.

- Limitations: Long reaction times, harsh conditions, and sometimes low yields, particularly with aliphatic aldehydes or substituted ureas.

Modifications to Improve Yield and Scope

- Catalyst Innovations: Use of eco-friendly and recyclable catalysts such as benzotriazolium-based ionic liquids, montmorillonite clays, or organocatalysts like benzoic acid to enhance reaction rates and yields under milder conditions and solvent-free environments.

- Microwave and Ultrasound Irradiation: Accelerate reaction kinetics and improve yields.

- Substituted Urea Components: Incorporation of guanidine or aminoethyl-substituted ureas to introduce aminoethyl groups directly into the dihydropyrimidinone core.

- One-Pot Multicomponent Reactions: Streamlined syntheses combining all reactants in a single vessel to minimize purification steps and waste.

Specific Preparation Methods for 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one Dihydrochloride

Synthesis via Modified Biginelli Reaction Using Aminoethyl Urea Derivatives

- Procedure: Condensation of an aldehyde, β-ketoester (e.g., ethyl acetoacetate), and 1-aminoethylurea under acid catalysis.

- Catalysts: Brønsted acidic ionic liquids such as 1-butyl-3-carboxymethyl-benzotriazolium trifluoroacetate ([C2O2BBTA][TFA]) have been shown to catalyze the reaction efficiently under solvent-free conditions at 90 °C with reaction times around 40 minutes.

- Yields: Good to excellent, often ranging from 75% to 95%.

- Work-up: Cooling the reaction mixture, precipitation, filtration, and recrystallization from ethanol.

- Recyclability: Catalysts can be reused at least six times with minimal loss in efficiency.

Use of Organocatalysts (Benzoic Acid)

- Method: One-pot multicomponent reaction of aldehydes, β-ketoesters, and urea derivatives catalyzed by benzoic acid.

- Advantages: Inexpensive, non-toxic, operational simplicity.

- Reaction Conditions: Mild temperatures, often under solvent-free or minimal solvent conditions.

- Yields: Comparable to ionic liquid-catalyzed methods.

Alternative Approaches Using Guanidine and Other Urea Analogues

- Guanidine-Based Synthesis: Direct three-component Biginelli reaction with guanidine hydrochloride, aldehydes, and acetoacetates can yield 2-amino-1,4-dihydropyrimidines, which are structurally related to the target compound.

- Ultrasound Irradiation: Enhances reaction efficiency in these systems.

Reaction Parameters and Optimization Data

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Catalyst | Benzotriazolium ionic liquid, benzoic acid | High catalytic activity, recyclable |

| Temperature | 80–90 °C | Optimal for reaction rate and selectivity |

| Solvent | Solvent-free or ethanol for recrystallization | Enhances green chemistry profile |

| Reaction Time | 30–60 minutes | Shorter times with microwave or ultrasound |

| Molar Ratios | Aldehyde:β-ketoester:urea ~1:1:1 | Stoichiometric balance critical for yield |

| Work-Up | Precipitation, filtration, recrystallization | High purity products |

Representative Reaction Scheme

Aldehyde + β-Ketoester + 1-Aminoethylurea

--(Acid Catalyst, 90 °C, solvent-free)-->

2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one

--(HCl treatment)-->

Dihydrochloride salt (final product)

Research Findings and Comparative Analysis

- Efficiency: Modified Biginelli reactions with ionic liquid catalysts provide superior yields and shorter reaction times compared to classical methods.

- Green Chemistry: Solvent-free conditions and recyclable catalysts reduce environmental impact.

- Versatility: The method tolerates a wide variety of aldehydes, including aromatic, heteroaromatic, and aliphatic types.

- Purity: Products obtained are characterized by IR, ^1H-NMR, and ^13C-NMR spectroscopy, confirming structural integrity.

- Scalability: Procedures are amenable to scale-up with consistent yields.

Summary Table of Preparation Methods

| Method | Catalyst Type | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Biginelli | Strong acids (HCl, etc.) | Reflux, solvent | 40–70 | Simple reagents | Long reaction times, harsh conditions |

| Ionic Liquid Catalysis | Benzotriazolium ionic liquid | 90 °C, solvent-free | 75–95 | Fast, recyclable, green | Requires ionic liquid preparation |

| Organocatalysis | Benzoic acid | Mild temp, solvent-free | 70–90 | Inexpensive, non-toxic | Slightly longer reaction times |

| Guanidine Modification | Guanidine hydrochloride | Ultrasound, reflux | Moderate | Introduces amino groups directly | Limited substrate scope |

Chemical Reactions Analysis

Catalytic and Green Chemistry Approaches

Industrial and academic methods prioritize efficiency and sustainability:

Key Advantages :

-

Reduced reaction times (40 min vs. 2–6 hr for conventional methods).

-

Recyclable catalysts (e.g., Montmorillonite reused 3× without yield loss) .

Functional Group Reactivity

The aminoethyl and dihydropyrimidinone moieties enable targeted modifications:

Aminoethyl Group Reactions

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Alkylation : Forms quaternary ammonium salts with methyl iodide.

-

Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) .

Dihydropyrimidinone Core Reactions

-

Oxidation : Converts to pyrimidinone derivatives using KMnO₄.

-

Nucleophilic Substitution : Reacts with Grignard reagents at the 4-keto position .

Reaction with Heterocyclic Aldehydes

The compound participates in Biginelli-like reactions with diverse aldehydes:

Conditions : Ethanol, reflux, 12–24 hr .

Mechanistic Insights

-

Kinase Inhibition : The aminoethyl group interacts with ATP-binding pockets of kinases, forming hydrogen bonds with residues like Asp184 and Glu91 .

-

Enzyme Interactions : The dihydropyrimidinone core mimics purine scaffolds, competitively inhibiting adenosine receptors (A₂B Kᵢ = 10.2–23.6 nM) .

Stability and Side Reactions

Scientific Research Applications

2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.

Medicine: Research includes its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Position and Bioactivity: The 2-position substitution (e.g., aminomethyl or aminoethyl) is critical for interactions with biological targets, as seen in kinase inhibitors like Y-27632 (a structurally distinct but functionally related ROCK inhibitor) . The 3-position analog () exhibits a lower molecular weight (212.07 vs. inferred ~226.1 for the target compound), which may influence solubility and membrane permeability .

Methyl groups at the 6-position (e.g., ) enhance lipophilicity, which could improve bioavailability but may reduce aqueous solubility .

Synthetic Utility :

- Dihydrochloride salts like those in and are often preferred for their stability in aqueous solutions, facilitating their use in high-purity pharmaceutical synthesis .

Biological Activity

2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride, often referred to as a derivative of the dihydropyrimidinone class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a pyrimidinone ring with an aminoethyl side chain, influencing its pharmacological properties.

Chemical Structure and Properties

The molecular structure is critical to understanding the biological activity of this compound. The essential features include:

| Property | Description |

|---|---|

| Molecular Formula | C7H10Cl2N4O |

| Molecular Weight | 217.08 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride exhibits several promising biological activities:

Anticancer Properties

- Mechanism of Action : Studies have shown that this compound acts as an antagonist for A2B adenosine receptors, which are implicated in tumor growth and metastasis. In vitro assays demonstrated that derivatives of 3,4-dihydropyrimidinones significantly inhibit cAMP accumulation, suggesting a role in modulating cancer cell signaling pathways .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrimidine ring can enhance anticancer activity. For instance, modifications that increase lipophilicity or alter electronic properties have been linked to improved receptor binding and biological efficacy .

Cytotoxicity

In addition to its anticancer properties, the compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several studies have explored the biological activity of related compounds within the dihydropyrimidinone class:

- Study on Antibacterial Activity : Research demonstrated that certain derivatives exhibited significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was correlated with enhanced antibacterial properties .

- Adenosine Receptor Antagonism : A study highlighted the optimization of 3,4-dihydropyrimidinones as selective A2B receptor antagonists. These compounds displayed submicromolar affinities and were effective in inhibiting cAMP accumulation in cellular assays .

The mechanism by which 2-(1-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride exerts its biological effects involves:

- Receptor Interaction : Binding to adenosine receptors alters cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

- Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride, and how can yield be maximized?

- Methodological Answer : Synthesis typically involves condensation of substituted aldehydes with aminonicotinamide derivatives under acidic conditions. For example, analogs like 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones are synthesized via oxidation of dihydropyrimidinone precursors (e.g., malonamamidine hydrochloride intermediates) . Key parameters include pH control (e.g., ammonium acetate buffer at pH 6.5 for stabilization), temperature (room temperature to 80°C), and solvent selection (methanol or water for solubility). Yield optimization requires iterative testing of stoichiometric ratios (e.g., aldehyde:amine) and purification via recrystallization or chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use 1H NMR to verify proton environments (e.g., peaks for the aminoethyl group at δ 1.2–1.5 ppm and pyrimidinone aromatic protons at δ 6.8–7.5 ppm). HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., calculated vs. observed m/z for C₇H₁₁N₃O·2HCl). Purity assessment via HPLC with UV detection (λ = 254 nm) and comparison to pharmacopeial standards (e.g., ≥98% purity thresholds as per dopamine hydrochloride specifications ) is critical .

Q. What stability considerations are essential for handling and storing this compound?

- Methodological Answer : Store in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the dihydropyrimidinone ring. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways. Monitor for color changes (from colorless to yellow, indicating oxidation) and solubility shifts (e.g., precipitation in aqueous buffers). Refer to safety data sheets for related dihydrochloride salts, which recommend inert atmospheres (N₂) for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?

- Methodological Answer : Use docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., pyrimidinone interactions with ATP-binding pockets). Pair with QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with inhibitory activity. Validate predictions via enzymatic assays (e.g., IC₅₀ measurements against recombinant kinases) .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting cytotoxicity results across cell lines)?

- Methodological Answer : Employ multi-omics integration (transcriptomics/proteomics) to identify cell-line-specific expression of metabolic enzymes (e.g., cytochrome P450 isoforms affecting prodrug activation). Use isogenic cell models (CRISPR-edited for specific genes) to isolate variables. Cross-reference with physicochemical data (logP, pKa) to assess membrane permeability discrepancies. Statistical rigor (e.g., ANOVA with post-hoc Tukey tests) is critical for interpreting heterogeneous datasets .

Q. How can researchers assess the compound’s impact on non-target biological systems (e.g., mitochondrial toxicity)?

- Methodological Answer : Perform mitochondrial respiration assays (Seahorse XF Analyzer) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Combine with ROS (Reactive Oxygen Species) detection (DCFDA probes) and apoptosis markers (Annexin V/PI staining). Compare results to positive controls (e.g., rotenone for mitochondrial inhibition) and reference toxicological profiles of structurally related compounds (e.g., pyridopyrimidinone derivatives) .

Q. What advanced purification techniques address challenges in isolating enantiomeric or polymorphic forms?

- Methodological Answer : Use chiral HPLC with amylose- or cellulose-based columns to resolve enantiomers (e.g., (R)- vs. (S)-aminoethyl configurations). For polymorph control, employ crystallization screening (high-throughput platforms like Crystal16) with solvent/anti-solvent gradients. Characterize forms via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry). Refer to ICH guidelines for polymorphic stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.